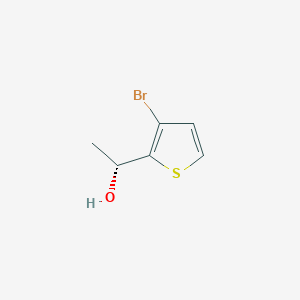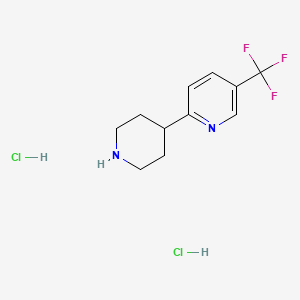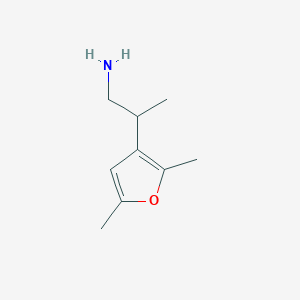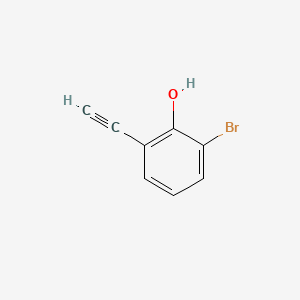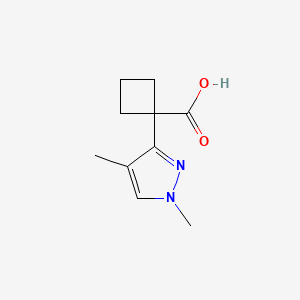
1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,4-Dimethyl-1H-pyrazol-3-yl)cyclobutane-1-carboxylic acid is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a cyclobutane ring attached to a pyrazole moiety, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1,4-dimethyl-3-pyrazolecarboxylic acid with cyclobutanone under acidic conditions to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,4-Dimethyl-1H-pyrazol-3-yl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the pyrazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(1,4-Dimethyl-1H-pyrazol-3-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-(1,4-dimethyl-1H-pyrazol-3-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparación Con Compuestos Similares
- 1-(1,4-Dimethyl-1H-pyrazol-5-yl)cyclobutane-1-carboxylic acid
- 1-(1,3-Dimethyl-1H-pyrazol-4-yl)cyclobutane-1-carboxylic acid
- 1-(1,4-Dimethyl-1H-pyrazol-3-yl)cyclopentane-1-carboxylic acid
Uniqueness: 1-(1,4-Dimethyl-1H-pyrazol-3-yl)cyclobutane-1-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
1-(1,4-dimethylpyrazol-3-yl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-7-6-12(2)11-8(7)10(9(13)14)4-3-5-10/h6H,3-5H2,1-2H3,(H,13,14) |
Clave InChI |
AHPRTSYHHXLJGS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(N=C1C2(CCC2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


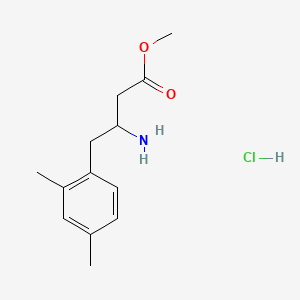
![N-[(1-benzofuran-2-yl)methyl]-3-ethynylanilinehydrochloride](/img/structure/B13592088.png)
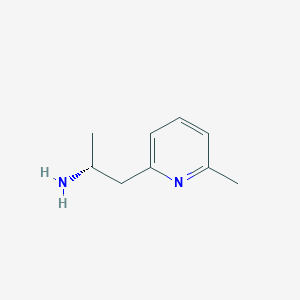
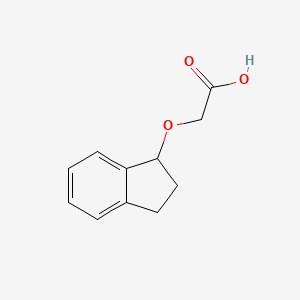
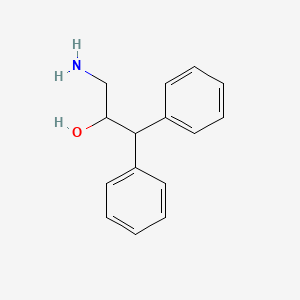
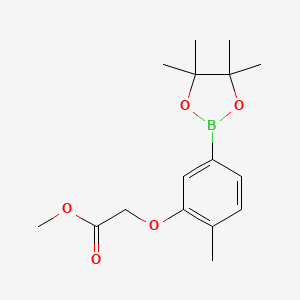
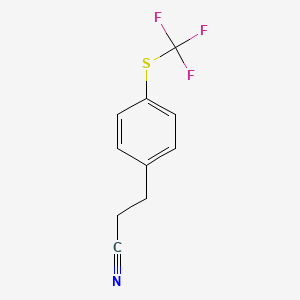
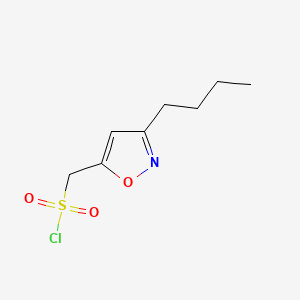
![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide](/img/structure/B13592127.png)
